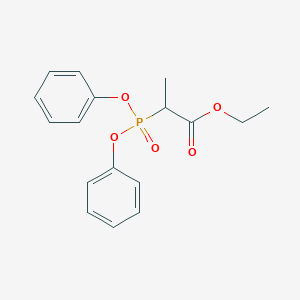
Ethyl diphenyl 2-phosphonopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(diphenoxyphosphoryl)propanoate is an organic compound with the chemical formula C17H19O5P. It is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine. This compound is typically a colorless liquid that is soluble in organic solvents such as ethanol and dimethylbenzene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl2-(diphenoxyphosphoryl)propanoate can be synthesized through the condensation reaction of phosphoric chloride with ethyl 2-bromopropanoate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of Ethyl2-(diphenoxyphosphoryl)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl2-(diphenoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Ethyl2-(diphenoxyphosphoryl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of Ethyl2-(diphenoxyphosphoryl)propanoate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophilic sites on target molecules. This can lead to the formation of phosphonate esters, which are important intermediates in many biochemical pathways .
Comparación Con Compuestos Similares
- Ethyl 2-(diethoxyphosphoryl)propanoate
- Methyl 2-(diphenoxyphosphoryl)propanoate
- Propanoic acid, 2-(diphenoxyphosphinyl)-, ethyl ester
Comparison: Ethyl2-(diphenoxyphosphoryl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable phosphonate esters distinguishes it from other phosphorylating agents .
Propiedades
Fórmula molecular |
C17H19O5P |
|---|---|
Peso molecular |
334.30 g/mol |
Nombre IUPAC |
ethyl 2-diphenoxyphosphorylpropanoate |
InChI |
InChI=1S/C17H19O5P/c1-3-20-17(18)14(2)23(19,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clave InChI |
UCJROHIRYPUQFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)


![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
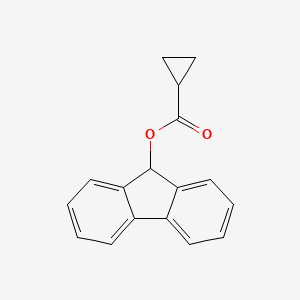

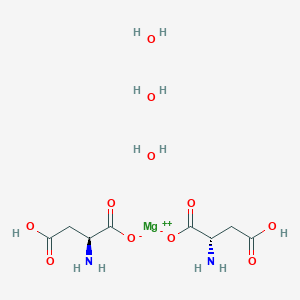
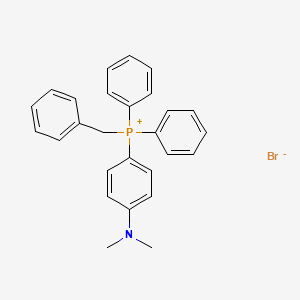
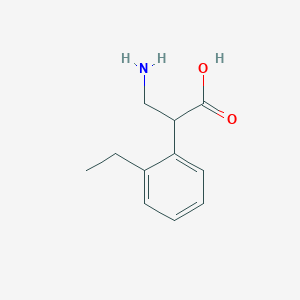
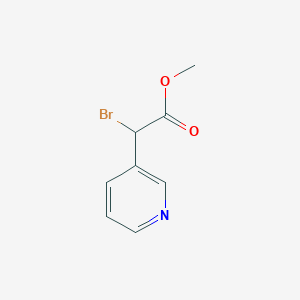
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)

![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
